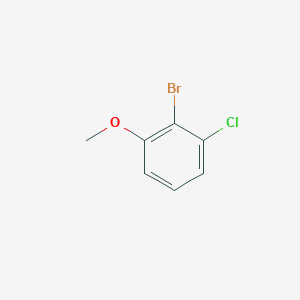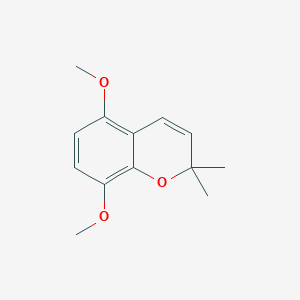
4'-(4-Methoxyphenyl)-2,2':6',2''-terpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxyphenol, also known as Mequinol or 4-Hydroxyanisole, is an organic compound with the formula CH3OC6H4OH . It is a phenol with a methoxy group in the para position . This colorless solid is used in dermatology and organic chemistry .
Synthesis Analysis
In organic chemistry, 4-methoxyphenol is used as a polymerisation inhibitor (e.g. acrylates or styrene monomers) . It can be produced from p-benzoquinone and methanol via a free radical reaction .Molecular Structure Analysis
The molecular structure of 4-Methoxyphenol is CH3OC6H4OH . It is a phenol with a methoxy group in the para position .Chemical Reactions Analysis
4-Methoxyphenol is used as a polymerisation inhibitor in organic chemistry . It can be produced from p-benzoquinone and methanol via a free radical reaction .Physical And Chemical Properties Analysis
4-Methoxyphenol has a molar mass of 124.139 g·mol −1 . It has a density of 1.55 g/cm 3, a melting point of 52.5 °C (126.5 °F), and a boiling point of 243 °C (469 °F) .Applications De Recherche Scientifique
Antitumor Agents
Terpyridines, including compounds similar to 4'-(4-Methoxyphenyl)-2,2':6',2''-terpyridine, have shown promising results as antitumor agents. The unique fused aromatic system of terpyridines makes them effective ligands for various metals, resulting in complexes with significant biological activity and physico-chemical properties. Research highlights the anticancer potency of terpyridines, both as free ligands and when forming complexes with transition metals. These compounds might offer similar or higher anticancer potency compared to their metal complexes, suggesting a potential avenue for drug design aimed at enhancing anticancer efficacy (Musioł, Malecki, Pacholczyk, & Mularski, 2021).
Chemical Chemosensors
Compounds based on 4-methyl-2,6-diformylphenol, which share structural similarities with 4'-(4-Methoxyphenyl)-2,2':6',2''-terpyridine, have been employed in the development of chemosensors for detecting various analytes. These chemosensors exhibit high selectivity and sensitivity, capable of detecting metal ions, anions, neutral molecules, and pH changes. The versatility and modifiability of these compounds allow for the creation of sensors with tailored selectivity and sensitivity for specific applications (Roy, 2021).
Environmental and Toxicological Studies
Research has also explored the environmental occurrence, fate, and toxicity of synthetic phenolic antioxidants (SPAs), which include compounds related to 4'-(4-Methoxyphenyl)-2,2':6',2''-terpyridine. SPAs have been identified in various environmental matrices and human tissues, raising concerns about their potential health impacts. These studies suggest that some SPAs may exhibit hepatic toxicity, endocrine disrupting effects, and carcinogenic properties, emphasizing the need for further investigation into their environmental behaviors and toxicological profiles (Liu & Mabury, 2020).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
4-(4-methoxyphenyl)-2,6-dipyridin-2-ylpyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O/c1-26-18-10-8-16(9-11-18)17-14-21(19-6-2-4-12-23-19)25-22(15-17)20-7-3-5-13-24-20/h2-15H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAEWAYWLMREGRA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NC(=C2)C3=CC=CC=N3)C4=CC=CC=N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90348145 |
Source


|
| Record name | 4'-(4-Methoxyphenyl)-2,2':6',2''-terpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90348145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-(4-Methoxyphenyl)-2,2':6',2''-terpyridine | |
CAS RN |
13104-56-8 |
Source


|
| Record name | 4'-(4-Methoxyphenyl)-2,2':6',2''-terpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90348145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 13104-56-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 3-methylimidazo[2,1-b]thiazole-2-carboxylate](/img/structure/B169974.png)



![Diethyl 6,7-dihydrothieno[3,2-c]pyridine-2,5(4H)-dicarboxylate](/img/structure/B169982.png)

![[(4-Bromophenyl)amino]acetic acid](/img/structure/B169987.png)



![1,3-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea](/img/structure/B169998.png)


